

(2-Amino-5-iodophenyl)methanol: A Versatile Building Block in Organic Synthesis

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Compound of Interest

Compound Name: (2-Amino-5-iodophenyl)methanol

Cat. No.: B1283178

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(2-Amino-5-iodophenyl)methanol is a valuable bifunctional building block in organic synthesis, prized for its amenability to a variety of chemical transformations. Its structure, featuring an amino group, a hydroxymethyl group, and an iodine atom on a benzene ring, allows for the strategic construction of complex molecular architectures, particularly heterocyclic compounds with significant applications in medicinal chemistry and drug development. This technical guide provides an in-depth overview of the properties, synthesis, and key applications of **(2-Amino-5-iodophenyl)methanol**, complete with experimental protocols and data presented for researchers and scientists in the field.

Physicochemical Properties

A summary of the key physicochemical properties of **(2-Amino-5-iodophenyl)methanol** is provided in the table below.

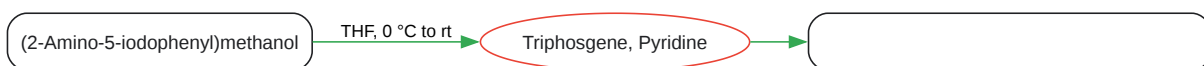
Property	Value	Reference
CAS Number	53279-83-7	N/A
Molecular Formula	C ₇ H ₈ INO	N/A
Molecular Weight	249.05 g/mol	N/A
Appearance	Off-white to light brown crystalline powder	N/A
Melting Point	98-102 °C	N/A
Solubility	Soluble in methanol, ethanol, and dimethyl sulfoxide	N/A

Synthesis of Key Intermediates

A primary application of **(2-Amino-5-iodophenyl)methanol** is its use as a precursor for the synthesis of heterocyclic scaffolds. A notable example is the preparation of 6-iodo-1,4-dihydro-2H-3,1-benzoxazin-2-one, a versatile intermediate for further functionalization.

Synthesis of 6-iodo-1,4-dihydro-2H-3,1-benzoxazin-2-one

This synthesis involves the cyclization of **(2-Amino-5-iodophenyl)methanol** using a carbonylating agent, such as triphosgene.



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Fig. 1: Synthesis of 6-iodo-1,4-dihydro-2H-3,1-benzoxazin-2-one.

Experimental Protocol:

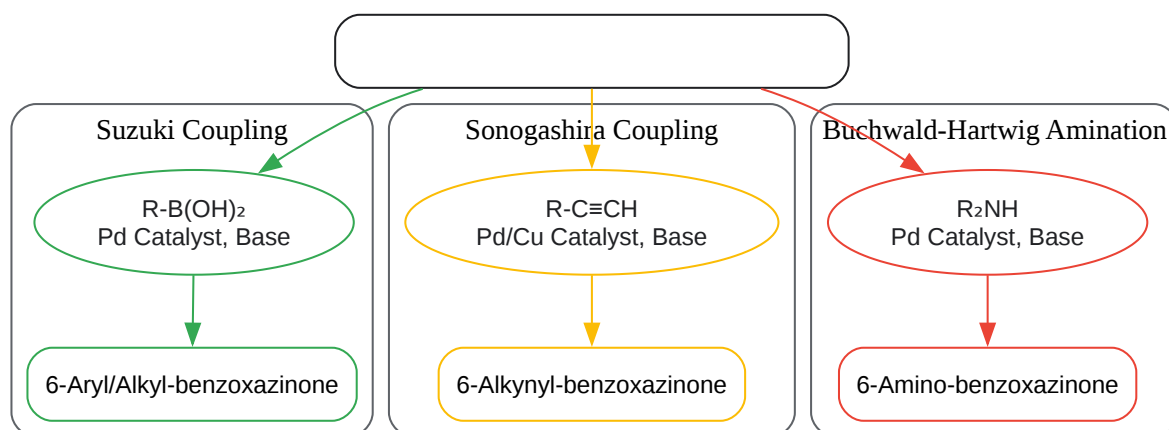
To a solution of **(2-Amino-5-iodophenyl)methanol** (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere at 0 °C, pyridine (2.5 eq) is added, followed by the portion-

wise addition of triphosgene (0.4 eq). The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature and stirred for an additional 12 hours. Upon completion, the reaction is quenched with water and the product is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford 6-iodo-1,4-dihydro-2H-3,1-benzoxazin-2-one.

Reactant	Molar Eq.
(2-Amino-5-iodophenyl)methanol	1.0
Triphosgene	0.4
Pyridine	2.5
Yield	~85%

Palladium-Catalyzed Cross-Coupling Reactions

The iodo-substituent on the 6-iodo-1,4-dihydro-2H-3,1-benzoxazin-2-one intermediate serves as a handle for various palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of substituents at this position. This strategy is instrumental in the synthesis of diverse libraries of compounds for drug discovery.



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Fig. 2: Palladium-catalyzed cross-coupling reactions of 6-iodo-1,4-dihydro-2H-3,1-benzoxazin-2-one.

Suzuki Coupling

The Suzuki coupling reaction allows for the formation of a carbon-carbon bond between the benzoxazinone core and various aryl or vinyl boronic acids or esters.

General Experimental Protocol:

A mixture of 6-iodo-1,4-dihydro-2H-3,1-benzoxazin-2-one (1.0 eq), the corresponding boronic acid or ester (1.2-1.5 eq), a palladium catalyst such as $\text{Pd}(\text{PPh}_3)_4$ or $\text{PdCl}_2(\text{dppf})$ (0.05-0.1 eq), and a base such as K_2CO_3 or Cs_2CO_3 (2.0-3.0 eq) is suspended in a suitable solvent system (e.g., dioxane/water or toluene/ethanol/water). The reaction mixture is degassed and heated under an inert atmosphere until the starting material is consumed (as monitored by TLC or LC-MS). After cooling to room temperature, the mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The residue is purified by chromatography to yield the desired 6-substituted product.

Catalyst	Base	Solvent	Temperature (°C)	Typical Yield (%)
$\text{Pd}(\text{PPh}_3)_4$	K_2CO_3	Dioxane/ H_2O	80-100	70-95
$\text{PdCl}_2(\text{dppf})$	Cs_2CO_3	Toluene/ $\text{EtOH}/\text{H}_2\text{O}$	90-110	75-98

Sonogashira Coupling

The Sonogashira coupling enables the introduction of an alkyne moiety onto the benzoxazinone scaffold.

General Experimental Protocol:

To a solution of 6-iodo-1,4-dihydro-2H-3,1-benzoxazin-2-one (1.0 eq) and a terminal alkyne (1.2-1.5 eq) in a suitable solvent such as DMF or THF, a palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_2\text{Cl}_2$)

(0.02-0.05 eq), a copper(I) co-catalyst (e.g., CuI) (0.05-0.1 eq), and a base (e.g., triethylamine or diisopropylamine) (2.0-3.0 eq) are added. The reaction is stirred at room temperature or slightly elevated temperatures under an inert atmosphere until completion. The reaction mixture is then worked up by adding water and extracting with an organic solvent. The combined organic extracts are washed, dried, and concentrated, and the product is purified by chromatography.

Catalyst System	Base	Solvent	Temperature (°C)	Typical Yield (%)
Pd(PPh ₃) ₂ Cl ₂ / CuI	Et ₃ N	DMF	25-60	65-90
Pd(PPh ₃) ₄ / CuI	i-Pr ₂ NH	THF	25-50	70-92

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination facilitates the formation of a carbon-nitrogen bond, allowing for the introduction of various primary or secondary amines.

General Experimental Protocol:

A mixture of 6-iodo-1,4-dihydro-2H-3,1-benzoxazin-2-one (1.0 eq), the desired amine (1.2-1.5 eq), a palladium catalyst (e.g., Pd₂(dba)₃) (0.01-0.05 eq), a suitable phosphine ligand (e.g., Xantphos or BINAP) (0.02-0.1 eq), and a strong base (e.g., NaOtBu or Cs₂CO₃) (1.5-2.5 eq) is heated in an anhydrous, deoxygenated solvent such as toluene or dioxane under an inert atmosphere. The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction is cooled, diluted with an organic solvent, and filtered. The filtrate is washed, dried, and concentrated. The crude product is purified by column chromatography.

Catalyst/Ligand	Base	Solvent	Temperature (°C)	Typical Yield (%)
Pd ₂ (dba) ₃ / Xantphos	NaOtBu	Toluene	90-110	60-85
Pd(OAc) ₂ / BINAP	Cs ₂ CO ₃	Dioxane	100-120	65-88

Conclusion

(2-Amino-5-iodophenyl)methanol is a highly versatile and valuable building block in organic synthesis. Its ability to be readily converted into key heterocyclic intermediates, such as 6-iodo-1,4-dihydro-2H-3,1-benzoxazin-2-one, which can be further diversified through a range of palladium-catalyzed cross-coupling reactions, makes it a powerful tool for the synthesis of novel compounds with potential applications in drug discovery and materials science. The experimental protocols and data provided in this guide offer a solid foundation for researchers to utilize this building block in their synthetic endeavors.

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